2-Chloro-4-methyloxazole-5-carboxamide
Description
2-Chloro-4-methyloxazole-5-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 2, a methyl group at position 4, and a carboxamide (-CONH₂) group at position 5. Its molecular formula is C₅H₅ClN₂O₂, with a molecular weight of 176.56 g/mol. The oxazole ring contributes to its aromaticity, while the substituents influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C5H5ClN2O2 |
|---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
2-chloro-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) |
InChI Key |
YANFTURRSHIXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Amidation Reactions: The carboxamide group can participate in amidation reactions with carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Amidation Reactions: Reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) are used to activate carboxylic acids for amidation.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by other functional groups.
Amidation Reactions: Products include amides formed by the reaction of the carboxamide group with carboxylic acids.
Scientific Research Applications
2-Chloro-4-methyloxazole-5-carboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for 2-Chloro-4-methyloxazole-5-carboxamide is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chloro, methyl, and carboxamide groups suggests potential interactions with various biological pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Lipophilicity Trends : The thiazole derivative (LogP = 1.92) is more lipophilic than oxazole analogs, likely due to sulfur’s polarizability. Carboxamides generally exhibit higher LogP than carboxylic acids but lower than esters (e.g., ethyl trifluoromethyloxazole carboxylate).
- Solubility : Carboxylic acids (e.g., 2.3 mg/mL for thiazole analog) outperform carboxamides in aqueous solubility due to ionization.
Biological Activity
2-Chloro-4-methyloxazole-5-carboxamide is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a chloro group, a methyl group, and a carboxamide functional group attached to an oxazole ring, which contributes to its diverse reactivity and potential therapeutic applications. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : C6H6ClN3O2
- Molecular Weight : Approximately 175.57 g/mol
- Structure : The compound's structure allows for various chemical reactions, particularly due to the presence of the chlorine atom and the carboxamide group.
Preliminary studies suggest that this compound may interact with specific protein targets involved in metabolic pathways. Its mechanism of action likely involves:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for various biological processes, including those involved in cancer and microbial growth.
- Modulation of Biological Pathways : The compound may act as a modulator in key signaling pathways, potentially influencing cellular proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Potential
Studies on related oxazole compounds suggest potential anticancer activity. For instance, compounds within this chemical family have been noted for their ability to inhibit cell growth in cancer cell lines such as HeLa and HCT-116 . Although direct evidence for this compound is still under investigation, its structural characteristics position it as a candidate for further exploration in cancer therapeutics.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 2-chlorooxazole-5-carboxylate | Contains ethyl instead of amide | More soluble in organic solvents |
| Methyl 2-chlorooxazole-5-carboxylate | Methyl ester form | Exhibits different reactivity patterns |
| Methyl 2-amino-4-methyloxazole-5-carboxylate | Contains an amino group | Potentially more active in biological systems |
The unique combination of functional groups in this compound may influence its reactivity and biological properties compared to these analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of oxazole derivatives, providing insights into their potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
